1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol
Description
1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol is an amino alcohol derivative featuring a 3,4-dibromophenylmethyl group attached to a 2-methylpropan-2-ol backbone. Its molecular formula is C₁₁H₁₄Br₂NO, with a calculated molecular weight of 336.05 g/mol.
Properties
Molecular Formula |
C11H15Br2NO |
|---|---|
Molecular Weight |
337.05 g/mol |
IUPAC Name |
1-[(3,4-dibromophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15Br2NO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
GGUOJUFGDMKEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC(=C(C=C1)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol involves several steps:
Synthetic Routes: The compound can be synthesized by reacting 3,4-dibromobenzylamine with 2-methylpropan-2-ol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules. Its unique structure allows for the formation of various derivatives.
Biology: The compound is used in biochemical research to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological pathways and its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol ()
- Molecular Formula: C₁₃H₂₁NO
- Molecular Weight : 207.31 g/mol
- Substituents : 3,4-dimethylphenyl group.
- Key Differences: Replacing bromine with methyl groups reduces steric bulk and eliminates electron-withdrawing effects. Lower molecular weight (207.31 vs. 336.05 g/mol) suggests higher solubility in polar solvents due to reduced hydrophobicity.
- Applications : Likely less reactive in halogen-specific reactions (e.g., nucleophilic substitution) but may serve as a precursor for further functionalization .
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol ()
- Molecular Formula: C₁₁H₁₅BrFNO
- Molecular Weight : 276.14 g/mol
- Substituents : 4-bromo and 3-fluoro groups.
- Mixed halogens (Br and F) balance steric bulk and electronic effects, which could optimize binding interactions in biological systems compared to the dibromo analog. Lower molecular weight (276.14 vs. 336.05 g/mol) may improve pharmacokinetic properties, such as membrane permeability .
1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol ()
- Molecular Formula: Not explicitly stated but inferred as C₁₂H₁₆Cl₂N₂O₂ (based on structure).
- Substituents: 3,4-dichlorophenoxy group and an aminoethyl side chain.
- Key Differences: The phenoxy group introduces an ether linkage, increasing polarity compared to the phenylmethylamino backbone of the target compound. Chlorine substituents are less bulky than bromine, reducing steric hindrance but maintaining moderate electron-withdrawing effects.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol (Target) | C₁₁H₁₄Br₂NO | 336.05 | 3,4-dibromophenyl | High hydrophobicity, potential halogen bonding |
| 1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol | C₁₃H₂₁NO | 207.31 | 3,4-dimethylphenyl | Enhanced basicity, higher solubility |
| 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol | C₁₁H₁₅BrFNO | 276.14 | 4-bromo, 3-fluorophenyl | Balanced electronic effects |
| 1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol | C₁₂H₁₆Cl₂N₂O₂ | ~303.18 (calculated) | 3,4-dichlorophenoxy, aminoethyl | Increased polarity, H-bonding sites |
Functional Implications
- Halogen Effects : Bromine’s bulk and polarizability in the target compound may enhance halogen bonding in drug-receptor interactions, whereas fluorine (in the 4-bromo-3-fluoro analog) fine-tunes electronic properties .
- Solubility and Reactivity: The dimethyl analog () lacks halogens, favoring solubility in aqueous media, while the dichlorophenoxy derivative () combines chlorine’s moderate electronegativity with an ether group for tailored reactivity .
Biological Activity
1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol is , with a molecular weight of approximately 337.05 g/mol. The compound features a dibromophenyl group that enhances its interaction with biological targets, particularly enzymes and receptors.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dibromobenzylamine with 2-methylpropan-1-ol. Key parameters such as temperature, pressure, and the use of catalysts are critical for optimizing yield and purity. The following table summarizes the synthesis conditions:
| Parameter | Details |
|---|---|
| Reactants | 3,4-Dibromobenzylamine, 2-Methylpropan-1-ol |
| Catalyst | Specific catalyst (varies by protocol) |
| Temperature | Controlled (exact values vary by method) |
| Purification | Techniques like distillation and chromatography |
The biological activity of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol is primarily attributed to the dibromophenyl moiety, which may facilitate interactions with various proteins or enzymes. Preliminary studies suggest that this compound can influence enzymatic activities through competitive inhibition or allosteric modulation.
Pharmacological Implications
Research indicates potential applications in treating various conditions due to its ability to modulate biological pathways. Although comprehensive studies are still needed, initial findings point towards:
- Antimicrobial Activity : The compound exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Neuropharmacological Effects : Given its structural similarity to psychoactive substances, there is potential for activity in neuropharmacology.
Case Studies and Research Findings
Several studies have explored the biological effects of structurally related compounds. Here are notable findings relevant to 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol:
- Antimicrobial Studies : A study demonstrated that compounds with similar dibromophenyl structures showed significant activity against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 20–40 µM .
- Structure-Activity Relationship (SAR) : Research on related compounds indicated that modifications in the dibromophenyl group could enhance or diminish biological activity. This emphasizes the importance of structural features in determining pharmacological effects .
- Toxicological Assessments : Comparative studies using zebrafish models have provided insights into the metabolism and potential toxicity of similar compounds, indicating that the presence of bromine atoms may influence metabolic pathways significantly .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromomethamphetamine | C10H12BrN | Psychoactive properties; stimulant effects |
| Buphedrone | C11H15BrN | Similar amino alcohol structure; stimulant effects |
| Mephedrone | C11H15BrN | Known psychoactive substance; similar reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
